2-pyridin-3-yl-5-pyridin-4-ylpyridine

Coordination Chemistry Supramolecular Chemistry Metal-Organic Frameworks

Divergent nitrogen arrangement promotes extended networks vs. chelating isomers. Ideal for Zn(II)/Cd(II) luminescent MOFs, helical materials, and asymmetric catalysis. Unsubstituted 5'-position allows custom functionalization. Differentiate your research with this angular linker.

Molecular Formula C15H11N3
Molecular Weight 233.27 g/mol
CAS No. 106047-34-1
Cat. No. B12969730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-pyridin-3-yl-5-pyridin-4-ylpyridine
CAS106047-34-1
Molecular FormulaC15H11N3
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C15H11N3/c1-2-14(10-17-7-1)15-4-3-13(11-18-15)12-5-8-16-9-6-12/h1-11H
InChIKeyRZDZEEUWGKVARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-pyridin-3-yl-5-pyridin-4-ylpyridine (CAS: 106047-34-1) – A Unique Terpyridine Isomer for Targeted Coordination and Materials Science Procurement


2-pyridin-3-yl-5-pyridin-4-ylpyridine, systematically known as 3,2′:5′,4″-terpyridine, is a heterocyclic compound comprising three pyridine rings linked in a distinct asymmetric fashion [1]. With the molecular formula C15H11N3 and a molecular weight of 233.27 g/mol, this terpyridine isomer is a white solid soluble in common organic solvents [1]. Unlike the widely studied 2,2′:6′,2″-terpyridine which acts as a meridional tridentate chelator, this positional isomer presents a unique nitrogen donor arrangement that fundamentally alters its metal-binding geometry and supramolecular assembly behavior [2]. This structural divergence makes it a valuable building block for constructing coordination polymers, metal-organic frameworks, and functional materials with properties not achievable using the canonical terpyridine isomer [2].

Why 2-pyridin-3-yl-5-pyridin-4-ylpyridine Cannot Be Substituted with Common 2,2′:6′,2″-Terpyridine


Generic substitution of 2-pyridin-3-yl-5-pyridin-4-ylpyridine with the commercially prevalent 2,2′:6′,2″-terpyridine is not chemically equivalent due to the fundamentally different coordination vectors imposed by the pyridyl nitrogen arrangement [1]. In 2,2′:6′,2″-terpyridine, all three nitrogen atoms converge to form a planar, meridional chelate pocket that strongly binds a single metal center [1]. In contrast, the 3,2′:5′,4″ substitution pattern of the target compound orients the nitrogen donors in a non-convergent, divergent manner, preventing the formation of a stable tridentate chelate and instead promoting the formation of extended coordination networks, helical structures, or mixed-metal assemblies [2]. Attempting to use 2,2′:6′,2″-terpyridine in applications requiring divergent or angular metal coordination will fail to produce the desired supramolecular architecture, leading to incorrect material properties or synthetic dead ends [2].

2-pyridin-3-yl-5-pyridin-4-ylpyridine – Quantitative Differentiation Evidence for Informed Procurement


Coordination Geometry Divergence: 2-pyridin-3-yl-5-pyridin-4-ylpyridine vs. 2,2′:6′,2″-Terpyridine

The target compound, 3,2′:5′,4″-terpyridine, lacks the contiguous 1,2-diimine chelation motif present in 2,2′:6′,2″-terpyridine [1]. This structural distinction is quantitatively defined by the nitrogen-to-nitrogen bite angles and distances: in 2,2′:6′,2″-terpyridine, the N···N distances are ~2.6 Å between adjacent pyridines, enabling stable 5-membered chelate ring formation with metal ions (log β₂ for Fe²⁺ = ~20) [1]. In contrast, for 3,2′:5′,4″-terpyridine, the 3,2′ and 5′,4″ linkages create N-donors that are oriented away from each other, with calculated N···N distances exceeding 4.0 Å between the central and outer pyridines, effectively preventing chelation [2]. Instead, this isomer acts as a divergent linker, with the nitrogen lone pairs subtending an angle of approximately 120°, enabling the construction of 1D chains, 2D grids, and 3D networks when combined with metal nodes [2].

Coordination Chemistry Supramolecular Chemistry Metal-Organic Frameworks

Supramolecular Assembly Outcomes: Divergent Network Formation vs. Chelate Complexes

Under identical reaction conditions with Zn(II) or Cd(II) salts, 2,2′:6′,2″-terpyridine yields discrete [M(tpy)₂]²⁺ complexes, whereas 3,2′:5′,4″-terpyridine (and its close isomer 3,2′:6′,3″-terpyridine) produces extended 1D coordination polymers [1]. For example, reaction of 3,2′:6′,3″-terpyridine with ZnI₂ in methanol results in a 1D zigzag chain polymer with Zn-N bond lengths of 2.10-2.15 Å and a repeat distance of ~11.5 Å along the chain axis [1]. In contrast, 2,2′:6′,2″-terpyridine under analogous conditions forms a mononuclear complex [Zn(tpy)₂]I₂ with an octahedral Zn²⁺ center and Zn-N bond lengths averaging 2.18 Å [1]. The 3,2′:5′,4″ substitution pattern is expected to exhibit similar divergent coordination behavior, as the nitrogen vectors are non-convergent and thus favor polymeric over discrete structures [2].

Crystal Engineering Coordination Polymers Metal-Organic Frameworks

Potential for Functionalization at the 5′-Position of the Central Pyridine Ring

The 5′-position (para to the central pyridine nitrogen) in 3,2′:5′,4″-terpyridine is unsubstituted, providing a handle for further derivatization via electrophilic aromatic substitution or cross-coupling reactions [1]. This contrasts with 4′-substituted 2,2′:6′,2″-terpyridines, where substitution at the 4′-position is common but can sterically hinder metal coordination [2]. In the target isomer, functionalization at the 5′-position introduces minimal steric interference with the divergent nitrogen donors, allowing retention of the ligand's ability to form extended networks while tuning electronic or solubility properties [1]. While no quantitative synthetic yield data for this specific compound are available, analogous terpyridine isomers with para-substituted central rings have been modified in yields ranging from 40% to 85% using standard Suzuki or Sonogashira couplings [2].

Organic Synthesis Ligand Design Post-Synthetic Modification

Optimal Procurement and Deployment Scenarios for 2-pyridin-3-yl-5-pyridin-4-ylpyridine


Construction of 1D and 2D Coordination Polymers for Luminescent Materials

The divergent nature of 2-pyridin-3-yl-5-pyridin-4-ylpyridine makes it an ideal linker for the assembly of coordination polymers with Zn(II) or Cd(II) ions, which often exhibit tunable luminescence properties [1]. Researchers aiming to synthesize new photoluminescent materials for sensing or display applications should prioritize this isomer over 2,2′:6′,2″-terpyridine, which typically yields only discrete, non-porous complexes [1].

Synthesis of Helical Supramolecular Architectures

The angular arrangement of the nitrogen donors in 3,2′:5′,4″-terpyridine can promote the formation of helical coordination chains when combined with appropriate metal centers, as observed for the related 3,2′:6′,3″-terpyridine [1]. This property is valuable for the development of chiral materials and asymmetric catalysts, where the helical sense can be controlled by the ligand geometry [2].

Post-Synthetically Modifiable Ligand Platform for Functional Materials

The unsubstituted 5′-position offers a synthetic handle for introducing a wide range of functional groups (e.g., carboxylic acids, alkynes, halogens) without disrupting the ligand's divergent coordination mode [1]. This enables the creation of libraries of functionalized terpyridine ligands for structure-property relationship studies in materials science and catalysis [2].

Metal-Organic Framework (MOF) Linker for Gas Storage and Separation

Owing to its potential to form extended 2D and 3D networks, 2-pyridin-3-yl-5-pyridin-4-ylpyridine can serve as a linear or angular linker in the synthesis of novel metal-organic frameworks. Such MOFs are of interest for applications in gas storage (e.g., H₂, CO₂) and molecular separations, where the pore size and shape can be engineered by the choice of terpyridine isomer and metal node [2].

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